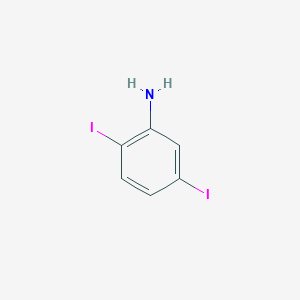

2,5-Diiodoaniline

描述

Contextualizing Diiodoanilines within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a class of organic compounds that feature one or more halogen atoms and an amino group attached to an aromatic ring. These compounds are of significant interest in organic synthesis and materials science due to their versatile chemical reactivity. ijrpr.com The presence of halogen atoms influences the electronic properties and reactivity of the aromatic ring and the amino group, making them valuable precursors for a wide range of chemical transformations. researchgate.net

Within this class, diiodoanilines, which contain two iodine atoms, an amino group, and a benzene (B151609) ring, are particularly noteworthy. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which makes iodo-substituted aromatics highly reactive in various coupling reactions. This reactivity, combined with the directing effects of the amino group and the two iodine atoms, makes diiodoanilines versatile building blocks for the synthesis of complex organic molecules.

Significance of 2,5-Diiodoaniline Isomer in Organic Chemistry and Materials Science

Isomers are compounds that have the same molecular formula but different arrangements of atoms. libretexts.org In the case of diiodoaniline, several isomers exist, including 2,4-diiodoaniline (B1347260), 3,5-diiodoaniline (B149867), and this compound, each with a unique substitution pattern on the benzene ring. chemsrc.comnih.gov This structural difference, known as positional isomerism, leads to distinct chemical and physical properties for each isomer, influencing their reactivity and potential applications. solubilityofthings.comlitfl.com

The this compound isomer is of particular importance due to the specific placement of its functional groups. The amino group at position 1, and the iodine atoms at positions 2 and 5, create a unique electronic and steric environment. This arrangement allows for selective functionalization at different positions on the aromatic ring, making it a valuable tool for synthetic chemists. For example, the iodine atoms can be selectively replaced through various cross-coupling reactions, while the amino group can be modified or used to direct further substitutions. This controlled reactivity is highly desirable in the construction of complex molecules with specific architectures.

In materials science, the properties of this compound make it a promising candidate for the development of novel materials. The presence of heavy iodine atoms can impart useful properties such as high refractive index and increased density. Furthermore, its ability to participate in polymerization and cross-linking reactions allows for the synthesis of new polymers and covalent organic frameworks (COFs) with tailored electronic and optical properties. bldpharm.com

Historical Overview of Research on Iodoanilines and Diiodoanilines

Research into iodoanilines dates back to the 19th century, with early work focusing on their synthesis and basic chemical properties. iucr.org The iodination of aniline (B41778) was one of the earliest methods explored for preparing these compounds. orgsyn.org Over the years, various methods for the synthesis of iodoanilines and their derivatives have been developed, including the reduction of nitroiodobenzenes and the use of iodine monochloride.

The study of diiodoanilines has also been a subject of interest for many years. For instance, the conversion of 4-iodoaniline (B139537) into 2,4-diiodoaniline was reported to occur even in the solid state over a prolonged period. iucr.org More controlled synthetic methods have since been developed, such as the direct iodination of aniline, which can yield diiodo-derivatives. iucr.org A notable method for the synthesis of 2,4-diiodoaniline and 2,4,6-triiodoaniline (B1296100) involves the reaction of aniline with potassium dichloroiodate. researchgate.netiaea.org

The development of modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions, has significantly expanded the utility of iodoanilines and diiodoanilines in organic synthesis. mdpi.com These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of complex molecules from these simple building blocks.

Scope and Objectives of Current Research on this compound

Current research on this compound is focused on leveraging its unique chemical properties for applications in both organic synthesis and materials science. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers are actively exploring new and more efficient ways to synthesize this compound and to utilize it in complex chemical transformations. This includes the development of novel catalytic systems for cross-coupling reactions and the exploration of its reactivity in multi-component reactions. lookchem.comchemicalbook.com

Synthesis of Biologically Active Molecules: The structural motif of this compound is being incorporated into the synthesis of new pharmaceutical compounds and other biologically active molecules. lookchem.com Its ability to serve as a scaffold for the introduction of diverse functional groups makes it a valuable tool in drug discovery.

Creation of Advanced Materials: In materials science, this compound is being investigated as a monomer for the synthesis of new polymers and covalent organic frameworks (COFs). bldpharm.com The goal is to create materials with tailored electronic, optical, and porous properties for applications in areas such as electronics, sensing, and gas storage.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound is a key objective. By elucidating the pathways of its chemical transformations, researchers can better control the outcomes of reactions and design more efficient synthetic strategies.

Properties of this compound

| Property | Value |

| Molecular Formula | C6H5I2N |

| Molecular Weight | 344.92 g/mol |

| CAS Number | 64085-53-6 |

| Melting Point | 87-89 °C |

| Synonyms | 2,5-diiodobenzenamine |

Data sourced from lookchem.comchemicalbook.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

2,5-diiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZSMVWOAJMFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615388 | |

| Record name | 2,5-Diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64085-53-6 | |

| Record name | 2,5-Diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Diiodoaniline and Its Derivatives

Chemo- and Regioselective Iodination Strategies

Achieving regioselectivity in the iodination of anilines is a significant synthetic challenge due to the strong activating and ortho-, para-directing nature of the amino group. This often leads to mixtures of isomers and poly-iodinated products. uky.eduorganic-chemistry.org Consequently, various methodologies have been developed to control the position of iodination, ranging from direct electrophilic substitution under specific conditions to multi-step sequences involving diazonium salt intermediates.

Direct Iodination of Anilines

Direct iodination introduces iodine onto the aromatic ring in a single step. The choice of iodinating agent and reaction conditions is paramount to steer the reaction towards the desired isomer.

Potassium dichloroiodate (KICl₂) is an effective iodinating agent that can be used for the synthesis of di- and triiodoanilines. russchembull.ruosti.gov In dilute hydrochloric acid, the reaction of aniline (B41778) with KICl₂ can be controlled to produce different isomers depending on the stoichiometry and reaction conditions. russchembull.ruresearchgate.net Dichloroiodate compounds function as electrophilic iodinating reagents, with the ICl₂⁻ species serving as the iodine source. nih.govfrontiersin.org While specific conditions for the exclusive synthesis of 2,5-diiodoaniline using this method are not extensively detailed, the reagent is known for its utility in producing polyiodinated anilines, such as 2,4-diiodoaniline (B1347260) and 2,4,6-triiodoaniline (B1296100). osti.govresearchgate.net

N-Iodosuccinimide (NIS) is a widely used, mild, and efficient reagent for the electrophilic iodination of activated aromatic compounds, including anilines. organic-chemistry.orgresearchgate.net The regioselectivity of NIS-mediated iodination can be influenced by catalysts and solvents. organic-chemistry.orgacsgcipr.org For instance, the use of NIS with a catalytic amount of trifluoroacetic acid allows for the regioselective iodination of various substituted aromatic compounds under mild conditions. organic-chemistry.orgacsgcipr.org

In some protocols, solid-state grinding of anilines with NIS at room temperature has been shown to produce high yields of iodinated products with excellent selectivity. researchgate.net For example, this method has been used to synthesize 2,4-diiodoaniline in 98% yield. scispace.com While direct synthesis of this compound is less commonly reported, NIS is used to iodinate substituted anilines like 2,5-dibromoaniline, which can then be further transformed. google.com The reactivity and selectivity can also be tuned by using activators like sulfated polyborate, which can promote either mono- or diiodination depending on the presence of water. researchgate.net

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | NIS, Solid-state grinding, RT, 5-8 min | 2,4-Diiodoaniline | 98% | researchgate.netscispace.com |

| 2,5-Dibromoaniline | NIS, DMSO, 20-30°C, 2h | 2,5-Dibromo-4-iodoaniline (B8202941) | Not specified | google.com |

| Acetanilide | NIS, Solid-state grinding, RT, 5-8 min | 4-Iodoacetanilide | 94% | scispace.com |

Iodine monochloride (ICl) is a potent electrophilic iodinating agent used for the halogenation of various aromatic compounds. uky.eduorgsyn.org It is often generated in situ or used directly as a solution in a suitable solvent like acetic acid. orgsyn.orgchemicalbook.com The reaction of ICl with anilines can lead to mono- or di-iodinated products. uky.edu For example, several chlorinated iodo- and diiodoanilines have been prepared by iodinating the corresponding chlorinated aniline with ICl. uky.edunih.gov The synthesis of 2,6-diiodo-p-nitroaniline from p-nitroaniline using ICl in glacial acetic acid is a well-documented procedure. orgsyn.org A reagent system of NaIO₄/KI/NaCl in aqueous acetic acid can generate ICl in situ and has been used to iodinate aniline to give this compound with a 97% yield. lookchem.comchemicalbook.com

The combination of molecular iodine (I₂) with silver salts, such as silver sulfate (B86663) (Ag₂SO₄), provides an effective method for the iodination of aromatic rings. uky.edunih.gov The silver salt acts as an activator for the iodine. This system has been employed for the iodination of various anilines, though the regioselectivity can be solvent-dependent. uky.edu For instance, the iodination of aniline with Ag₂SO₄/I₂ in ethanol (B145695) yields primarily the para-substituted product, 4-iodoaniline (B139537). uky.edunih.gov However, changing the solvent to 1,2-ethanediol (B42446) has been reported to selectively yield the ortho-product, 2-iodoaniline (B362364). nih.gov This method is particularly useful for the synthesis of chlorinated iodoanilines. uky.edunih.gov

| Reagents | Solvent | Major Product | Yield | Reference |

|---|---|---|---|---|

| Ag₂SO₄ / I₂ | Ethanol | 4-Iodoaniline | 46% | uky.edunih.gov |

| Ag₂SO₄ / I₂ | 1,2-Ethanediol | 2-Iodoaniline | 46% | nih.gov |

| AgSbF₆ / I₂ | DCM | 2-Iodo-3,5-dichloroaniline | 82% | uky.edunih.gov |

Synthesis via Diazotization-Iodination Sequences from Substituted Precursors

The Sandmeyer reaction is a classical and highly reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring at a specific position. byjus.comwikipedia.org This two-step process involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile, typically from potassium iodide (KI). byjus.comnumberanalytics.comorganic-chemistry.org

This strategy offers excellent regiocontrol, as the position of the iodine atom is determined by the position of the amino group on the precursor. tpu.ru To synthesize this compound, one could envision starting from a precursor like 2,5-diiodo-nitrobenzene, reducing the nitro group to an amine, and then performing other transformations. A more direct route involves the diazotization of a suitably substituted aniline. For instance, a process to create 1,4-dibromo-2,5-diiodobenzene (B1312432) involves the diazotization of 2,5-dibromo-4-iodoaniline followed by iodination with potassium iodide. google.com The diazotization is typically performed at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid, followed by the addition of the diazonium salt solution to a solution of KI. google.comnumberanalytics.com

Multi-component Reactions Incorporating Iodinated Building Blocks

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates essentially all the atoms of the starting materials. tcichemicals.com This approach is highly valued for its efficiency, reduction of waste, and the ability to generate complex molecules in a single operation. tcichemicals.com In the context of this compound, its structural features make it a valuable building block for the synthesis of diverse heterocyclic compounds through MCRs.

One notable application is in the synthesis of quinazoline (B50416) derivatives, a class of compounds with significant medicinal importance. openmedicinalchemistryjournal.com For instance, MCRs involving 2-aminobenzophenones, which can be conceptually related to iodinated anilines, have been used to produce 2,4-disubstituted-1,2-dihydroquinazolines under microwave irradiation. openmedicinalchemistryjournal.com Similarly, the synthesis of quinazoline-carbonitriles has been achieved through a four-component reaction of aldehydes, cycloketones, and cyanoamides under microwave conditions. openmedicinalchemistryjournal.com The di-iodo substitutions on the aniline ring provide reactive sites for further functionalization or can influence the electronic properties and reactivity of the molecule in these complex transformations. The synthesis of fused heterocycles like quinolinoquinazolines has also been accomplished via microwave-assisted MCRs of enaminones, malononitrile, and aldehydes. openmedicinalchemistryjournal.com

Furthermore, iodine-mediated MCRs have been developed for the synthesis of complex heterocyclic systems. For example, the reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones in the presence of iodine in DMSO can produce 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives. rsc.org This methodology, which can be performed under both conventional heating and microwave irradiation, highlights the role of iodine not just as a substituent but as a potential mediator in the reaction. rsc.org

The versatility of MCRs extends to the synthesis of various other heterocyclic structures. For example, the Biginelli reaction, a well-known three-component reaction, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. tcichemicals.comekb.eg While not directly involving this compound, this illustrates the principle of MCRs in creating complex scaffolds that could potentially incorporate iodinated anilines as one of the components.

| Reaction Type | Reactants | Product | Key Features |

| Quinazoline Synthesis | Aromatic aldehydes, 2-aminobenzophenone, urea | 2,4-Disubstituted-1,2-dihydroquinazolines | Microwave-assisted, MCR openmedicinalchemistryjournal.com |

| Fused Heterocycle Synthesis | Enaminones, malononitrile, aldehydes | Quinolinoquinzolines | Microwave-assisted, MCR openmedicinalchemistryjournal.com |

| Imidazolethiazole Synthesis | 2-Aminobenzothiazoles, barbituric acids, aryl acetylenes/ketones | 2-Arylbenzo[d]imidazo[2,1-b]thiazoles | I2/DMSO mediated, MCR rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. carloerbareagents.com These principles are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally friendly methods.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry that can reduce waste and environmental impact. scienceandtechnology.com.vn Microwave-assisted organic synthesis (MAOS) is a technique that often allows for solvent-free reactions, leading to shorter reaction times, milder conditions, and high yields. scienceandtechnology.com.vnmdpi.comscielo.org.mx

For example, the synthesis of benzoxazole (B165842) derivatives has been successfully achieved through the microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) and aromatic aldehydes under solvent-free conditions, using iodine as an oxidant. scienceandtechnology.com.vn This method is noted for being practical, environmentally friendly, and economically attractive. scienceandtechnology.com.vn Similarly, α,β-unsaturated compounds have been synthesized efficiently from aromatic aldehydes and cyanoacetamide under microwave irradiation without a solvent. oatext.com The synthesis of various imine derivatives has also been reported using microwave heating under solvent-free conditions, highlighting the broad applicability of this approach. researchgate.net These examples, while not directly for this compound, demonstrate the potential of solvent-free, microwave-assisted methods for the synthesis of related aromatic compounds.

Use of Eco-Friendly Solvents (e.g., Water, Deep Eutectic Solvents)

When a solvent is necessary, green chemistry encourages the use of safer, more environmentally benign options like water or deep eutectic solvents (DESs). mdpi.comgaspublishers.com Water is a non-toxic and inexpensive solvent, and its use in synthesis is highly desirable. researchtrendsjournal.com For instance, the synthesis of this compound itself has been reported in a mixture of water and acetic acid. chemicalbook.com Microwave-assisted syntheses of 2,5-diketopiperazines have also been efficiently carried out in aqueous media. nih.gov

Deep eutectic solvents (DESs) have emerged as a new class of green solvents. publichealthtoxicology.com They are typically formed by mixing two or more compounds, which results in a solution with a melting point lower than the individual components. publichealthtoxicology.com DESs offer advantages such as low toxicity, biodegradability, and high thermal stability. publichealthtoxicology.comacs.org They have been used as media for various chemical reactions, including the synthesis of N,N'-diarylamidines and formamides. academie-sciences.fr For example, a DES composed of choline (B1196258) chloride and SnCl2 has been used as both a catalyst and reaction medium for the N-formylation of aromatic amines. academie-sciences.fr The use of DESs has also been explored for the synthesis of iodine-functionalized materials, such as iodine-functionalized reduced graphene oxide. researchgate.net

| Solvent Type | Example Application | Advantages |

| Water | Synthesis of this compound chemicalbook.com | Non-toxic, inexpensive, environmentally benign researchtrendsjournal.com |

| Deep Eutectic Solvents (DESs) | N-formylation of aromatic amines academie-sciences.fr | Low toxicity, biodegradable, high thermal stability publichealthtoxicology.com |

Catalytic Methods for Enhanced Atom Economy and Efficiency

Catalytic reactions are preferred in green chemistry because they can increase reaction efficiency and atom economy. numberanalytics.comchemistry-teaching-resources.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. fiveable.meomnicalculator.com Catalysts can enable more direct synthetic routes, reducing the number of steps and the amount of waste generated. chemistry-teaching-resources.com

Microwave-Assisted Synthesis in Diiodoaniline Chemistry

Microwave-assisted synthesis has become a valuable tool in green chemistry for its ability to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating methods. scielo.org.mxjocpr.com This technique is particularly effective for the synthesis of heterocyclic compounds and can often be performed under solvent-free conditions. scienceandtechnology.com.vnresearchgate.net

The synthesis of various derivatives that could conceptually start from diiodoanilines has been significantly improved using microwave irradiation. For example, the synthesis of quinazoline derivatives has been achieved through microwave-assisted multicomponent reactions. openmedicinalchemistryjournal.com This includes the preparation of 2,4-disubstituted-1,2-dihydroquinazolines and substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com Furthermore, the synthesis of benzodiazepine-2,5-diones from isatoic anhydrides has been improved using microwave irradiation in the presence of glacial acetic acid, avoiding traditional high-boiling polar aprotic solvents. scielo.br The application of microwave energy has also been demonstrated in the synthesis of pyrano[3,2-c]quinoline-3-carboxylates. researchgate.net

| Reaction | Method | Key Advantages |

| Benzoxazole Synthesis | Microwave-assisted condensation scienceandtechnology.com.vn | Solvent-free, shorter reaction time, high yields |

| Quinazoline Synthesis | Microwave-assisted MCR openmedicinalchemistryjournal.com | Efficient, one-pot synthesis of complex molecules |

| Benzodiazepine-2,5-dione Synthesis | Microwave-assisted reaction scielo.br | Avoids high-boiling solvents, simpler workup |

Scalable Synthesis and Process Optimization for Industrial and Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, reproducibility, and efficiency. interchim.fr This process, known as process development, is crucial for both industrial manufacturing and for providing sufficient quantities of materials for advanced research. interchim.fr

For the synthesis of this compound, scalability is an important consideration. A reported method for the synthesis of 4-iodo-2,6-dialkylanilines highlights a simple and scalable iodination reaction using molecular iodine, which yields the desired products in nearly quantitative amounts after a simple extraction. researchgate.net Such straightforward procedures are desirable for large-scale production.

Process optimization often involves a systematic approach, such as Design of Experiments (DoE), to identify the critical factors that influence the reaction outcome, such as temperature, reactant concentration, and catalyst loading. interchim.fr This statistical method is more efficient than the traditional "one factor at a time" approach and can lead to a more robust and reliable process. interchim.frwhiterose.ac.uk The goal is to develop a process that is not only high-yielding but also safe and environmentally acceptable. interchim.fr

The development of scalable synthetic routes is often driven by the need for key building blocks in various fields, including medicinal chemistry and materials science. researchgate.net For instance, the development of scalable routes to deacetylase inhibitors has involved the optimization of a Mannich reaction. osaka-u.ac.jp Furthermore, advances in flow chemistry are providing new avenues for the scalable synthesis of complex molecules with precise control over reaction conditions. mit.edu The optimization of chemical syntheses on an industrial scale is a continuous effort that incorporates advances in technology and sustainable practices. migrationletters.com

Reactivity and Mechanistic Investigations of 2,5 Diiodoaniline

Reaction Pathways Involving the Amino Group

The amino group in 2,5-diiodoaniline is a primary site for reactions typical of aromatic amines. Its nucleophilicity allows for a range of functionalization reactions, while its ability to form a diazonium salt opens up a plethora of subsequent transformations.

Primary aromatic amines like this compound can be converted into their corresponding diazonium salts through a process known as diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures (0–5 °C). byjus.comlkouniv.ac.in The mechanism involves the formation of a nitrosonium ion (NO+) electrophile, which attacks the nucleophilic nitrogen of the amino group. byjus.comlkouniv.ac.in A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt. byjus.com

Once formed, the 2,5-diiodobenzenediazonium salt is a valuable intermediate that can undergo various transformations where the diazonium group (-N2+) is replaced by other atoms or functional groups. One of the most significant of these is deamination, the replacement of the diazonium group with a hydrogen atom. lkouniv.ac.in This two-step sequence of diazotization followed by deamination effectively removes the amino group from the aromatic ring. A common reagent for this transformation is hypophosphorous acid (H3PO2). lkouniv.ac.in

This deamination is particularly useful for synthesizing compounds that are not easily accessible through direct substitution. For instance, the deamination of this compound yields 1,3-diiodobenzene. sigmaaldrich.comrsc.org This method provides a strategic route to 1,3-disubstituted benzene (B151609) rings, which can be challenging to obtain directly due to the directing effects of substituents in electrophilic aromatic substitution. lkouniv.ac.in

Table 1: Example of Diazotization-Deamination of a Diiodoaniline This table illustrates a general transformation analogous to that of this compound.

| Starting Material | Reagents | Intermediate | Product | Application |

| 3,5-Diiodoaniline (B149867) | 1. NaNO₂, H₂SO₄, 0°C2. EtOH, CuSO₄, heat | 3,5-Diiodobenzenediazonium salt | 1,3-Diiodobenzene | Synthesis of specifically substituted aromatic compounds rsc.org |

The nucleophilic nature of the amino group in this compound allows it to participate in various coupling and functionalization reactions. These reactions typically involve the formation of new bonds at the nitrogen atom. Examples include acylation, sulfonylation, and alkylation, which are fundamental transformations in organic synthesis for creating amides, sulfonamides, and substituted amines, respectively.

While specific examples for this compound are not extensively documented in the provided results, the reactivity is analogous to other anilines. For instance, N-functionalization is a key strategy in modifying the properties of aromatic amines. mdpi.com The amino group can react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct.

Furthermore, the amino group can be a directing group in more complex synthetic sequences. For example, N-tosylated dihaloanilines have been used in sequential Sonogashira/cyclization reactions to build complex heterocyclic structures like disubstituted indoles. nih.gov This highlights how functionalization of the amino group can be a crucial step in a larger synthetic strategy.

Hydrogen bonding plays a critical role in the solid-state structure and reactivity of anilines and their derivatives. sci-hub.seresearchgate.net The amino group (-NH2) can act as both a hydrogen bond donor (via the N-H bonds) and, to a lesser extent, a hydrogen bond acceptor (via the nitrogen lone pair). sci-hub.se

In the solid state, anilines often form intermolecular N-H···N hydrogen bonds, which can link molecules into chains or other supramolecular assemblies. nih.goviucr.org For example, the crystal structure of 2-iodoaniline (B362364) reveals weak N-H···N hydrogen bonds that contribute to the formation of helical chains. iucr.org Additionally, intramolecular N-H···I hydrogen bonds are observed in diiodoanilines, where a hydrogen from the amino group interacts with an adjacent iodine atom on the same molecule. nih.goviucr.org This intramolecular interaction can influence the conformation of the molecule and the reactivity of the amino group by affecting its steric accessibility and the electron density on the nitrogen atom.

The presence of hydrogen bonding can also influence chemical reactivity in solution. Solvents capable of hydrogen bonding can interact with the amino group, altering its nucleophilicity. nih.gov Furthermore, interactions between the amino group and other functional groups within the same or neighboring molecules, such as carbonyl or nitro groups, can significantly affect spectral properties and reaction outcomes. scholarsresearchlibrary.com Studies on aniline (B41778) derivatives have shown that hydrogen bonding can enhance Fermi resonances, affecting vibrational spectra, and that the strength of these bonds can be modulated by the electronic environment. researchgate.net

Table 2: Hydrogen Bond Geometry in a Related Diiodoaniline (2,4-Diiodoaniline) nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N1-H11···I2 | 0.77 (3) | 2.81 (3) | 3.283 (4) | 122 (3) | Intramolecular |

| N1-H12···N1 | 0.80 (4) | 2.30 (4) | 3.106 (5) | 168 (4) | Intermolecular |

Reactions Involving the Aromatic C-I Bonds

The carbon-iodine bonds in this compound are key sites for forming new carbon-carbon and carbon-heteroatom bonds. Iodine is an excellent leaving group in many transition-metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond. nih.gov

Cross-coupling reactions are powerful tools in organic synthesis that join two different molecular fragments, typically with the aid of a transition metal catalyst, most commonly palladium. wikipedia.org this compound is a suitable substrate for such reactions due to its two C-I bonds. The general order of reactivity for halogens in the key oxidative addition step of the catalytic cycle is I > Br > Cl > F. nih.gov

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is one such reaction. rsc.org In a general procedure for Sonogashira coupling with diiodophenyl derivatives, the diiodo compound reacts with a propargyl alcohol in the presence of a palladium catalyst like PdCl2(PPh3)2, a copper(I) co-catalyst (CuI), and a base such as triethylamine (B128534) (TEA) in a solvent like DMF. rsc.org

For a substrate like this compound with two identical halogens, controlling the regioselectivity to achieve mono- or di-substitution can be a challenge. nih.gov The electronic influence of the amino group and the steric hindrance around each iodine atom can affect the relative reactivity of the C2-I and C5-I bonds. While specific studies on the regioselectivity of this compound are limited in the provided results, research on other dihaloanilines shows that factors like the choice of catalyst, ligands, and reaction conditions can be tuned to favor substitution at a specific site. nih.govincatt.nl Other important cross-coupling reactions applicable to diiodoanilines include the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig amination (forming C-N bonds). incatt.nlmdpi.com

Table 3: General Conditions for Sonogashira Coupling of Diiodophenyl Derivatives rsc.org

| Component | Role | Example Reagent(s) |

| Aryl Halide | Electrophile | Diiodophenyl derivative (e.g., this compound) |

| Coupling Partner | Nucleophile | Propargyl alcohol (a terminal alkyne) |

| Catalyst | Facilitates C-C bond formation | PdCl₂(PPh₃)₂ |

| Co-catalyst | Promotes the catalytic cycle | Copper(I) iodide (CuI) |

| Base | Neutralizes HX byproduct | Triethylamine (TEA) |

| Solvent | Reaction medium | Dimethylformamide (DMF) |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. fishersci.fi The classic SNAr mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by elimination of the leaving group. total-synthesis.commasterorganicchemistry.com

This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are crucial for stabilizing the negative charge of the Meisenheimer complex. total-synthesis.com

In the case of this compound, the amino group (-NH2) is an electron-donating group, which disfavors the formation of the negatively charged intermediate required for the addition-elimination mechanism. Therefore, this compound is generally expected to be unreactive towards traditional SNAr reactions under standard conditions. total-synthesis.commasterorganicchemistry.com For SNAr to occur on an aniline derivative, either the reaction must proceed through an alternative mechanism (like one involving a benzyne (B1209423) intermediate, which requires very strong basic conditions) or the amino group must be modified to be electron-withdrawing (e.g., by protonation in strong acid or conversion to a nitro group). fishersci.fi

Radical Reactions and Biradical Formation

The generation of radical species from this compound is a key aspect of its reactivity. The formation of an anilinyl biradical can be initiated through ultraviolet photodissociation (UVPD). researchgate.netnih.gov This process involves the sequential loss of two iodine radicals, leading to a highly reactive biradical intermediate. researchgate.netnih.gov The generation of biradicals is a powerful tool in synthesis, and understanding their mechanisms is crucial for developing new chemical reactions. anu.edu.au

Radical-radical cross-coupling reactions are a significant application of biradical chemistry. anu.edu.au In some cases, the formation of a new carbon-carbon bond occurs through the recombination of in situ generated radicals. anu.edu.au The efficiency and outcome of these radical reactions can be influenced by factors such as the presence of a base, which can promote electron transfer. anu.edu.au

Intramolecular radical addition reactions can lead to the formation of cyclic compounds. msu.edu The regioselectivity of these cyclizations is often governed by stereoelectronic factors. msu.edu In intermolecular reactions, the regioselectivity can be influenced by the electronic properties of the reacting partners. libretexts.org Radical combination reactions are typically very fast, with low activation energies. msu.edu

Photoinduced Reactivity and Mechanisms

The photoinduced reactivity of diiodoanilines, including isomers like 2,4-, 3,4-, and 3,5-diiodoaniline, has been studied as a method for generating anilinyl biradicals. researchgate.netnih.gov This is achieved through 266 nm ultraviolet photodissociation tandem mass spectrometry (UVPD-MS/MS). researchgate.netnih.gov The process involves the sequential loss of two iodine radicals from the protonated diiodoaniline molecule, resulting in the formation of an anilinyl biradical. researchgate.netnih.gov This biradical is a highly reactive intermediate that can subsequently engage in various chemical transformations. researchgate.netnih.gov The specific isomer of the diiodoaniline used can influence the subsequent reactivity and product distribution. researchgate.netresearchgate.net

The general concept of generating biradicals via photochemical methods is a well-established area of study. ucla.edu Photochemical excitation can lead to the cleavage of a chemical bond, forming a biradical species. ucla.edu In the solid state, the surrounding crystal lattice can influence the fate of the newly formed biradical, potentially leading to recombination or rearrangement reactions. ucla.edu

Once the anilinyl biradical is generated from a diiodoaniline precursor, it can initiate intermolecular cross-linking reactions. researchgate.netnih.gov These processes are proposed to occur through a sequence of hydrogen abstraction (H-abstraction) and radical addition mechanisms. researchgate.netnih.govresearchgate.net The highly reactive anilinyl biradical can abstract a hydrogen atom from a nearby molecule, creating a new radical on that molecule. researchgate.netnih.gov This new radical can then participate in radical addition or recombination reactions, leading to the formation of a covalent cross-link between the two molecules. researchgate.netnih.gov

This methodology has been successfully applied to study the intermolecular cross-linking of triacylglycerol (TG) lipid ions in the gas phase. researchgate.netnih.gov The anilinyl biradical, generated from diiodoaniline, was used to initiate cross-linking between TG molecules. researchgate.netnih.gov The efficiency of these cross-linking reactions was found to depend on the degree of unsaturation within the TG lipids. researchgate.netnih.gov This gas-phase cross-linking approach offers a way to covalently link molecules without the need for specific functional groups, making it potentially applicable to a wide range of biomolecules. researchgate.net

Electrochemical Reactivity and Oxidation Mechanisms

The electrochemical behavior of aniline and its derivatives is often investigated using techniques like cyclic voltammetry (CV) and controlled-potential coulometry. researchgate.netresearchgate.net Cyclic voltammetry is a versatile electrochemical method used to study redox processes, determine the oxidation and reduction potentials of a substance, and gain insight into the mechanisms of electrode reactions. msu.eduals-japan.combasinc.com In a typical CV experiment, the potential is linearly scanned in a triangular waveform, and the resulting current is measured. als-japan.com The key parameters obtained from a cyclic voltammogram are the peak potentials (Epa and Epc) and peak currents (ipa and ipc). als-japan.combasinc.com

Controlled-potential coulometry is another important electrochemical technique where a constant potential is applied to an electrochemical cell to completely oxidize or reduce an analyte. slideshare.netwikipedia.orgpineresearch.com By integrating the current over time, the total charge passed is determined, which, according to Faraday's laws, is proportional to the amount of analyte consumed. wikipedia.org This method is useful for determining the number of electrons transferred in a redox reaction and for preparative electrosynthesis. wikipedia.org The progress of the electrolysis in controlled-potential coulometry is often monitored by cyclic voltammetry. researchgate.net

While specific studies on the cyclic voltammetry and controlled-potential coulometry of this compound were not found in the provided search results, the general principles of these techniques are applicable to understanding its electrochemical behavior. For instance, studies on other halogenated anilines, like 4-bromoaniline (B143363) and 2,4-dibromoaniline, have utilized these methods to elucidate their electrochemical oxidation mechanisms. researchgate.net

Table 1: Key Parameters in Cyclic Voltammetry

| Parameter | Symbol | Description |

|---|---|---|

| Anodic Peak Potential | Epa | The potential at which the peak oxidation current occurs in the forward scan. als-japan.com |

| Cathodic Peak Potential | Epc | The potential at which the peak reduction current occurs in the reverse scan. als-japan.com |

| Anodic Peak Current | ipa | The maximum current measured during the oxidation process. als-japan.com |

| Cathodic Peak Current | ipc | The maximum current measured during the reduction process. als-japan.com |

| Half-wave Potential | E1/2 | The potential at which the current is half of the limiting current, often approximated as the average of Epa and Epc for a reversible system. als-japan.com |

The electrochemical oxidation of aniline derivatives can proceed through various mechanisms, often involving coupled chemical reactions following the initial electron transfer. nih.gov An EC mechanism describes a process where an electron transfer (E) is followed by a chemical reaction (C). nih.govsop4cv.com

A related mechanism is the EC' (catalytic) mechanism. nih.gov In this case, the chemical step regenerates the starting material of the electrochemical reaction, leading to a catalytic cycle. nih.govuoi.gr This results in an enhanced current compared to a simple diffusion-controlled process. uoi.gr The voltammetry and coulometry results for the electrochemical oxidation of some organic molecules have suggested the presence of a catalytic (EC′) electrochemical mechanism in parallel with other mechanisms like ECEC. researchgate.net

While the specific electrochemical mechanism for this compound is not detailed in the provided search results, the oxidation of other haloanilines, such as 4-bromoaniline and 2,4-dibromoaniline, has been shown to follow a pathway where the initial oxidation leads to dimerization. researchgate.net In these cases, the substituent at the para position can be eliminated during the dimerization step. researchgate.net The study of the electrochemical oxidation of various aniline derivatives often reveals complex reaction pathways involving hydrolysis, hydroxylation, and polymerization of the initially formed oxidized species. researchgate.net

Isomerization and Rearrangement Reactions of Diiodoanilines

Isomerization and rearrangement reactions are fundamental transformations in organic chemistry that involve the intramolecular migration of atoms or groups, leading to structural isomers of the original molecule. solubilityofthings.com These reactions, which can be triggered by catalysts such as acids or by heat or light, can significantly alter the carbon skeleton and the substitution pattern of a molecule. solubilityofthings.comsethanandramjaipuriacollege.innumberanalytics.com In the context of diiodoanilines, such reactions are of interest for the synthesis of specific, and often difficult to obtain, isomers.

Research into the isomerization of dihalogenated anilines has provided insights into the stability and reactivity of these compounds under acidic conditions. A study on the isomerization of 2,4-dihalogeno benzenediazonium (B1195382) compounds, including 2,4-diiodoaniline (B1347260), revealed that the rearrangement is facilitated by the conversion of the amino group into a diazonium salt in concentrated sulfuric acid. The diazonium group, being a strong electron-withdrawing group, activates the aromatic ring towards rearrangement. In contrast, the dihalogenoanilines themselves were found to be stable and did not isomerize when stored in a mixture of acetic acid and concentrated sulfuric acid for extended periods, indicating that the diazotization is a key step for the rearrangement to occur.

While direct studies on the isomerization of this compound are not extensively documented, related research on the rearrangement of diiodo-m-xylenes offers a valuable parallel. In these studies, it was observed that 2,4-diiodo-m-xylene and 4,5-diiodo-m-xylene isomerize in the presence of sulfuric or polyphosphoric acid to yield 4,6-diiodo-m-xylene and 2,5-diiodo-m-xylene, respectively. researchgate.net This demonstrates the general susceptibility of diiodo-substituted aromatic compounds to undergo acid-catalyzed rearrangement to form thermodynamically more stable isomers, including the 2,5-disubstituted pattern. The mechanism for such rearrangements often involves a series of protonation steps and 1,2-shifts of the iodine atoms.

The conditions and outcomes of these related isomerization reactions are summarized in the table below, providing a predictive framework for the potential behavior of this compound under similar conditions.

| Starting Material | Reagents/Conditions | Major Isomerization Product(s) | Reference |

| 2,4-Diiodo-m-xylene | Cold H₂SO₄ or hot polyphosphoric acid | 4,6-Diiodo-m-xylene | researchgate.net |

| 4,5-Diiodo-m-xylene | Cold H₂SO₄ or hot polyphosphoric acid | 2,5-Diiodo-m-xylene | researchgate.net |

| 2,4-Diiodoaniline | Diazotization in conc. H₂SO₄ | Isomerization products observed |

This table is generated based on related research and serves as a predictive model for diiodoaniline isomerization.

Role of Hypervalent Iodine Chemistry in Transformations

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight valence electrons. diva-portal.org These reagents, typically featuring iodine in a +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state, have become indispensable tools in modern organic synthesis. nih.gov Their popularity stems from their low toxicity, high stability, and ease of handling, presenting them as environmentally benign alternatives to heavy metal oxidants. cardiff.ac.uk The reactivity of hypervalent iodine reagents is characterized by processes analogous to transition metal chemistry, such as ligand exchange, oxidative addition, and reductive elimination. nih.gov

Commonly used hypervalent iodine reagents include (diacetoxyiodo)benzene (B116549) (PIDA), 2-iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP). diva-portal.orgorganic-chemistry.org The synthesis of these reagents generally involves the oxidation of an iodoarene precursor. diva-portal.org Consequently, iodo-substituted anilines like this compound represent potential starting materials for the preparation of novel hypervalent iodine reagents with tailored reactivity. The amino group could either be transformed or used to direct subsequent reactions.

While the direct synthesis of a hypervalent iodine reagent from this compound is not prominently featured in the literature, the analogous compound 3,5-diiodoaniline has been utilized in synthetic transformations that highlight this potential. For instance, 3,5-diiodoaniline has been used as a precursor in the synthesis of azo compounds through diazotization, demonstrating the reactivity of the aniline functionality in the presence of two iodine atoms. rsc.org Furthermore, 3,5-diiodoaniline has been employed in palladium-catalyzed Heck reactions to construct complex dendritic structures, after protecting the amino group as a triazene. sethanandramjaipuriacollege.in

The iodine atoms on the this compound ring make it a substrate for reactions mediated by hypervalent iodine chemistry. Hypervalent iodine reagents are frequently used to mediate oxidative cyclizations and rearrangements. beilstein-journals.orgfrontiersin.org For example, phenols can be oxidized to phenoxonium ions, which then undergo intramolecular cyclization to form spirocyclic compounds. beilstein-journals.orgfrontiersin.org An aniline derivative like this compound could potentially undergo analogous transformations, such as oxidative C-N bond formation, mediated by a suitable hypervalent iodine oxidant. The table below lists some representative hypervalent iodine reagents and their primary synthetic applications, illustrating the types of transformations in which this compound could potentially be involved.

| Hypervalent Iodine Reagent | Abbreviation | Primary Synthetic Applications | Reference |

| (Diacetoxyiodo)benzene | PIDA | Oxidation of alcohols, Hofmann rearrangement, oxidative cyclizations | organic-chemistry.orgbeilstein-journals.org |

| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols to aldehydes and ketones | nih.govorganic-chemistry.org |

| Dess-Martin Periodinane | DMP | Mild oxidation of primary and secondary alcohols | beilstein-journals.org |

| (Dichloroiodo)benzene | PhICl₂ | Chlorination reactions, electrophilic thio/selenocyanation | nih.gov |

This table showcases common hypervalent iodine reagents and their functions, indicating potential reaction pathways for iodo-substituted compounds like this compound.

Advanced Spectroscopic and Structural Characterization of 2,5 Diiodoaniline

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to different types of chemical bonds and functional groups. For 2,5-Diiodoaniline, the FT-IR spectrum is characterized by vibrations of the aniline (B41778) functional group (N-H and C-N bonds) and the iodinated benzene (B151609) ring (C-H, C-C, and C-I bonds).

Key vibrational modes for anilines include N-H stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations are usually observed in the 1250-1360 cm⁻¹ range. Aromatic C-H stretching occurs above 3000 cm⁻¹, while the C-I stretching vibrations are found at lower frequencies, typically in the 400-600 cm⁻¹ region, due to the high mass of the iodine atom.

While a fully assigned spectrum for this compound is not extensively published in peer-reviewed literature, the expected positions of these characteristic bands allow for its identification.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Asymmetric & Symmetric) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C Aromatic Ring Stretching | 1500 - 1600 |

| N-H Bending (Scissoring) | 1600 - 1650 |

| C-N Stretching | 1250 - 1360 |

| C-I Stretching | 400 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. For molecules with a center of symmetry, FT-IR and FT-Raman are mutually exclusive. However, for a molecule like this compound (Cₛ symmetry), many vibrations are active in both.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the benzene ring and the C-I bonds are often more intense than in the FT-IR spectrum. The aromatic ring stretching and C-H bending modes provide structural information. Detailed studies on similar molecules like 2-iodoaniline (B362364) help in predicting the spectral features. The analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of the protons. In the aromatic region (typically 6.0-8.0 ppm), the three protons on the benzene ring exhibit distinct chemical shifts and coupling patterns due to the influence of the amino (-NH₂) and iodo (-I) substituents. The electron-donating amino group tends to shield the protons (shifting them upfield), while the electronegative and magnetically anisotropic iodine atoms have a deshielding effect.

The proton at position 6 (H-6) is ortho to the amino group and meta to an iodine atom. The proton at position 4 (H-4) is meta to the amino group and ortho to an iodine atom. The proton at position 3 (H-3) is ortho to both an iodine and the amino group. This unique electronic environment for each proton results in three distinct signals. The coupling between adjacent protons (ortho- and meta-coupling) further splits these signals, providing definitive evidence for the 2,5-substitution pattern.

Table 2: ¹H NMR Chemical Shift Data for this compound

| Proton | Multiplicity | Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| H-3 | Doublet | ~7.2-7.4 |

| H-4 | Doublet of Doublets | ~6.8-7.0 |

| H-6 | Doublet | ~7.5-7.7 |

| -NH₂ | Broad Singlet | Variable |

Note: Predicted values are based on structure-property relationships and data for similar compounds. Actual experimental values may vary based on solvent and concentration.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, six distinct signals are expected for the six carbons of the benzene ring, as they are all in unique chemical environments. The carbons directly bonded to the iodine atoms (C-2 and C-5) are significantly shifted downfield due to the heavy atom effect of iodine. The carbon attached to the amino group (C-1) is also shifted, and its chemical shift is influenced by the nitrogen atom.

Table 3: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C-1 (-NH₂) | ~145-148 |

| C-2 (-I) | ~90-95 |

| C-3 | ~130-135 |

| C-4 | ~125-130 |

| C-5 (-I) | ~92-97 |

| C-6 | ~120-125 |

Note: Predicted values are based on established increments for substituents on a benzene ring. Experimental values can differ.

Advanced NMR Techniques for Structural Elucidation

For complex molecules or to unambiguously assign all signals, advanced NMR techniques are employed. numberanalytics.comipb.pt These methods provide correlation data between different nuclei.

COSY (Correlation Spectroscopy) : This 2D NMR experiment shows correlations between protons that are coupled to each other. numberanalytics.com For this compound, it would confirm the connectivity between H-3, H-4, and H-6 on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons they are directly attached to. numberanalytics.com It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., H-3 to C-3, H-4 to C-4, and H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds. numberanalytics.comipb.pt It is particularly useful for identifying quaternary carbons (those without attached protons), such as C-1, C-2, and C-5 in this compound, by observing their correlations with nearby protons. For example, the proton at H-6 would show a correlation to C-2 and C-4.

These advanced techniques, while perhaps not routinely necessary for a simple molecule like this compound, represent the gold standard for structural verification in organic chemistry. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au In the context of this compound, it provides crucial information about its molecular weight and isotopic distribution. More importantly, by inducing fragmentation, mass spectrometry allows for the detailed structural elucidation of the molecule by analyzing the resulting fragment ions. scienceready.com.auacdlabs.com The pattern of fragmentation is reproducible and offers a virtual fingerprint of the molecule's structure. acdlabs.com

Electrospray ionization (ESI) is a soft ionization technique that gently transfers ions from a solution into the gas phase. libretexts.orguvic.ca This method is particularly valuable for analyzing thermally fragile or non-volatile compounds, as it typically produces molecular ions with minimal to no fragmentation. uvic.ca In studies involving diiodoaniline isomers, ESI has been successfully employed to introduce noncovalent complexes of the protonated analyte into the mass spectrometer for subsequent analysis. nih.govsigmaaldrich.cnresearchgate.net This approach allows the intact molecular ion complex to be isolated and subjected to further investigation. For this compound, ESI-MS would be expected to generate a prominent signal corresponding to the protonated molecule, [C₆H₅I₂N + H]⁺, confirming its molecular weight.

Tandem mass spectrometry, or MS/MS, is an advanced technique that involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. nationalmaglab.org An ion of a specific m/z ratio (the precursor ion) is selected, fragmented through processes like collision-induced dissociation (CID), and the resulting product ions are then analyzed by a second mass analyzer. uvic.canationalmaglab.org This process provides detailed insights into the structure and fragmentation pathways of the molecule. nationalmaglab.org For diiodoaniline isomers, multistage CID (MSn) has been used to investigate the structures and formation mechanisms of various product ions. researchgate.net This technique would allow researchers to propose and confirm fragmentation mechanisms for this compound, mapping out the successive losses of iodine atoms and other fragments.

Ultraviolet photodissociation (UVPD) is a high-energy fragmentation technique that uses UV photons to induce bond cleavage. chemrxiv.orgunige.ch It often provides complementary structural information to CID. chemrxiv.org Research on other diiodoaniline (diIA) isomers, such as 3,5-diiodoaniline (B149867), has utilized 266 nm UVPD-MS/MS to initiate specific chemical reactions in the gas phase. nih.govresearchgate.net In these experiments, the UVPD of protonated diIA complexes resulted in the sequential loss of two iodine radicals. nih.gov This process forms a highly reactive anilinyl biradical, which can then undergo further reactions. nih.gov This technique demonstrates a sophisticated method for probing the photoreactivity of the carbon-iodine bonds within the diiodoaniline structure.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgazolifesciences.com It works by directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. azolifesciences.com This pattern provides information on the electron density, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately determined. azolifesciences.com

| Parameter | 2-Iodoaniline iucr.org | 2,4-Diiodoaniline (B1347260) nih.goviucr.org |

|---|---|---|

| Formula | C₆H₆IN | C₆H₅I₂N |

| Crystal System | Trigonal | Orthorhombic |

| Space Group | P3₂ | P2₁2₁2₁ |

| a (Å) | 11.2952 (8) | 4.3870 (1) |

| b (Å) | 11.2952 (8) | 10.9626 (3) |

| c (Å) | 4.5325 (4) | 16.9778 (4) |

| Volume (ų) | 500.79 (7) | 816.51 (3) |

| Z | 3 | 4 |

| Temperature (K) | 100 | 200 |

Electronic Spectroscopy (UV-Vis) and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. azooptics.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.com The resulting spectrum is a plot of absorbance versus wavelength and is used to identify chromophores (light-absorbing groups) within a molecule. msu.edu

For halogenated aniline derivatives, UV-Vis spectroscopy is instrumental in determining electronic properties. A study on 2,5-dihaloanilines (difluoro, dichloro, and dibromo) investigated their spectroscopic properties to understand their electronic structure. researchgate.net For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands related to π→π* and n→π* electronic transitions within the iodinated benzene ring system. These spectra can be used to determine key optical parameters, such as the optical band gap, which is crucial for evaluating the material's potential in electronic and optical devices. researchgate.net

Other Advanced Analytical Techniques for Material Characterization

Beyond mass spectrometry and crystallography, a variety of other techniques are essential for a full material characterization of this compound.

Electron Microscopy (TEM, SEM)

No studies utilizing Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to characterize the morphology, particle size, or surface features of this compound have been found.

X-ray Absorption Spectroscopy (XAS, EXAFS, XANES)

There is no available research that has employed X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), to investigate the local atomic structure, electronic states, or coordination environment of the iodine or nitrogen atoms within this compound.

Consequently, the creation of data tables and the presentation of detailed research findings as per the instructions cannot be fulfilled.

Computational Chemistry and Theoretical Studies on 2,5 Diiodoaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. irjweb.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules like 2,5-diiodoaniline. irjweb.comsissa.it DFT calculations can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. mdpi.comnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that characterizes the chemical reactivity and kinetic stability of a molecule. irjweb.comphyschemres.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the opposite. mdpi.com

For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. This information helps in understanding the intramolecular charge transfer that can occur within the molecule. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. ajchem-a.com Typically, the HOMO is localized on the electron-rich regions of the molecule, while the LUMO is found on the electron-deficient parts.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ) |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. uni-muenchen.deresearchgate.net The MEP is used to predict the sites for electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de

In an MEP map, different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are prone to nucleophilic attack. uni-muenchen.de Green areas denote regions of neutral potential. For this compound, the MEP analysis would likely show negative potential around the nitrogen atom of the amino group and the iodine atoms, indicating their nucleophilic character. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential, marking them as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. numberanalytics.comq-chem.com It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are crucial for understanding charge delocalization and the stability of the molecule. nih.govwisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C) | Value | n → π |

| LP(1) I | σ(C-C) | Value | n → σ |

| π(C-C) | π(C-C) | Value | π → π |

Thermodynamic analysis using DFT allows for the calculation of various properties such as the standard enthalpies of formation (ΔfH°), entropies (S°), and Gibbs free energies (G°). mdpi.com These calculations are particularly useful for comparing the relative stabilities of different isomers of a compound. mdpi.com For diiodoanilines, theoretical calculations can predict which isomer is the most thermodynamically stable.

Experimental techniques like combustion calorimetry can be used to determine the standard molar enthalpies of formation in the crystalline phase, which can then be combined with enthalpies of sublimation to derive the gas-phase enthalpies of formation. researchgate.net Computational methods, such as the G3(MP2)//B3LYP composite method, can provide theoretical values that can be compared with experimental data to validate the accuracy of the computational model. mdpi.com A comparative analysis of the thermodynamic properties of different diiodoaniline isomers can reveal the energetic effects of the substituent positions on the aromatic ring. mdpi.com

Kinetic studies focus on the rates and mechanisms of chemical reactions. ox.ac.uk A key concept in kinetics is the activation energy (Ea), which is the minimum energy required for a reaction to occur. libretexts.org DFT calculations are instrumental in determining the energy barriers of reactions by locating the transition state structures and calculating their energies relative to the reactants. rsc.orgresearchgate.net

For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, DFT can be employed to model the reaction pathway and calculate the activation barriers. rsc.org This provides insights into the feasibility and rate of the reaction under different conditions. Understanding the reaction mechanism at a molecular level allows for the optimization of reaction conditions to improve yields and selectivity. ox.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, particularly their optical properties. sissa.itcore.ac.uk It is a powerful method for calculating electronic absorption spectra, which provides information about the electronic transitions between different molecular orbitals. gitlab.ioreadthedocs.io

By applying TD-DFT, one can predict the absorption wavelengths (λmax) and oscillator strengths (f) of the electronic transitions in this compound. iastate.edu These calculations help in understanding the color and photophysical properties of the compound. The solvent environment can have a significant impact on the optical properties, and TD-DFT can be combined with solvent models to simulate these effects. iastate.edu The results of TD-DFT calculations are often compared with experimental UV-Vis spectra to validate the theoretical approach. researchgate.net

Molecular Dynamics Simulations to Investigate Reactivity

While specific molecular dynamics (MD) simulations focusing solely on the reactivity of this compound are not extensively documented in the provided search results, the principles of MD simulations can be applied to understand its chemical behavior. MD simulations model the movement of atoms and molecules over time, providing insights into reaction pathways and mechanisms that are often difficult to study experimentally. nsf.gov For instance, reactive MD simulations have been used to investigate shear-induced oligomerization, revealing reaction pathways not accessible under thermal conditions alone. nsf.gov This is achieved by modeling the deformation of reacting molecules from their equilibrium geometries under stress. nsf.gov

In the context of this compound, MD simulations could be employed to study its role in polymerization reactions. For example, studies on phenylacetylene (B144264) macrocycles, which can be synthesized from starting materials like 3,5-diiodoaniline (B149867), have utilized MD to understand self-assembly and polymerization processes. researchgate.net Such simulations can provide information on the stability of intermediates and the energetic favorability of different reaction pathways. researchgate.net

Furthermore, the development of reactive force fields, such as the Interface Force Field (IFF-R), allows for the simulation of bond-breaking and bond-forming events. nih.gov This approach modifies traditional harmonic force fields to include Morse potentials, enabling the study of chemical reactions with greater accuracy. nih.gov This methodology could be adapted to investigate the reactivity of the carbon-iodine and amine groups in this compound under various conditions.

Computational Modeling of Intermolecular Interactions

Computational modeling is a powerful tool for understanding the non-covalent interactions that govern the structure and properties of molecular solids like this compound. These interactions, including hydrogen bonds and halogen bonds, play a crucial role in the crystal packing and ultimately influence the material's physical properties.

Studies on related haloanilines have utilized computational methods to analyze intermolecular interactions. mdpi.comnih.gov For example, Hirshfeld surface analysis and 2D-fingerprint plots are used to visualize and quantify these interactions. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) can further provide a detailed understanding of the nature and strength of these bonds by analyzing the electron density at bond critical points. mdpi.com

In the case of this compound, the iodine atoms are expected to participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. The strength and directionality of these halogen bonds, along with hydrogen bonds involving the amine group, would dictate the supramolecular assembly. Computational models can predict the geometry and energy of these interactions, providing insights that complement experimental data from X-ray crystallography. researchgate.net For instance, density functional theory (DFT) can be used to calculate the energies of different dimeric arrangements to identify the most stable intermolecular contacts. mdpi.commdpi.com

In Silico Predictions for Biological Activity (e.g., Molecular Docking)

In silico methods, particularly molecular docking, are widely used to predict the potential biological activity of small molecules by simulating their interaction with protein targets. bonviewpress.comnih.gov While specific molecular docking studies on this compound were not found, the principles can be applied to hypothesize its potential biological roles. The process involves docking the ligand (this compound) into the binding site of a target protein and calculating a scoring function to estimate the binding affinity. rasayanjournal.co.in

For instance, studies on other haloanilines have explored their antimicrobial and anticancer activities through molecular docking. ijesm.co.ininnovareacademics.innih.gov These studies identify potential protein targets and predict the binding modes and interactions that contribute to the observed activity. ijesm.co.in A study on various di-substituted anilines, including 2,4-diiodoaniline (B1347260), found that they could potentially act as inhibitors of L-glutamate oxidase. worldscientific.comresearchgate.net

For this compound, molecular docking could be used to screen it against a panel of protein targets associated with various diseases. The results could provide insights into its potential as a kinase inhibitor, an enzyme inhibitor, or a ligand for G-protein coupled receptors (GPCRs), as has been done for other novel compounds. nih.gov The predicted binding affinity and the specific interactions (e.g., hydrogen bonds, halogen bonds) with amino acid residues in the active site can guide further experimental validation. nih.gov

Table of Predicted Biological Activities and Docking Scores for Related Compounds

| Compound | Target Protein | Predicted Activity | Docking Score (kcal/mol) | Reference |

| 2,4-diiodoaniline | L-glutamate oxidase | Enzyme Inhibitor | Not Specified | worldscientific.comresearchgate.net |

| Daidzein | β-lactamase | Antibacterial | -6.44 | tjnpr.org |

| Daidzein | Protein Kinase | Anticancer | -5.91 | tjnpr.org |

| N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline derivative (3d) | Human DNA topoisomerase I | Anticancer | -20.696 (interaction energy) | innovareacademics.in |

| N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline derivative (3c) | Plasmodium falciparum lactate (B86563) dehydrogenase | Antimalarial | -45.703 | innovareacademics.in |

Applications of 2,5 Diiodoaniline As a Building Block in Advanced Materials and Medicinal Chemistry

Organic Synthesis of Complex Molecular Architectures

The structural framework of 2,5-diiodoaniline, featuring three distinct functional points—an amino group and two iodine atoms at the C2 and C5 positions—renders it an exemplary building block for the assembly of intricate molecular designs. The differential reactivity of these sites can be strategically exploited to construct highly substituted and complex organic molecules.

Precursor for Substituted Arenes and Heterocycles

The carbon-iodine bonds in this compound are particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for creating new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it an excellent precursor for a diverse range of substituted aromatic compounds (arenes) and ring systems containing atoms other than carbon (heterocycles).

Key reactions that leverage the di-iodo functionality include:

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. By employing this compound, chemists can introduce two separate alkyne groups at the 2- and 5-positions. These resulting ortho-alkynyl aniline (B41778) derivatives are valuable intermediates that can undergo subsequent cyclization reactions to form fused heterocyclic systems like indoles and quinolines. A general strategy for synthesizing polyheterocyclic compounds involves iterative cycles of Sonogashira coupling followed by iodocyclization umn.edu. For example, an N,N-dialkyl-2-iodoaniline can be coupled with a terminal acetylene, and the product can then be cyclized using iodine to form a 3-iodoindole, which is ready for further functionalization researchgate.net. This step-wise approach allows for the controlled construction of complex, multi-ring structures.

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling aryl halides with amines. Starting with this compound, it is possible to introduce two different amino substituents, leading to the synthesis of complex diamino-arenes. This reaction is noted for its broad substrate scope and functional group tolerance, making it a staple in pharmaceutical synthesis nih.govresearchgate.netnih.gov. The use of specialized N-heterocyclic carbene (NHC) or phosphine ligands is crucial for the efficiency of these transformations researchgate.netresearchgate.net.